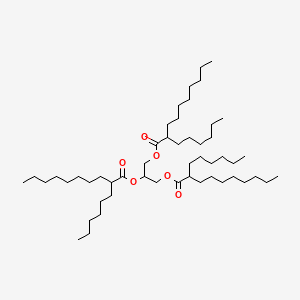
1,2,3-Propanetriyl tris(2-hexyldecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetriyl tris(2-hexyldecanoate) is an organic compound with the chemical formula C51H98O6 and a molecular weight of 807.32 g/mol . It is a colorless to pale yellow liquid with a sweet aroma . This compound is primarily used as an additive in plastics and polymers to enhance their flexibility, flowability, and melting temperature .
Méthodes De Préparation
1,2,3-Propanetriyl tris(2-hexyldecanoate) is typically synthesized by reacting 1,2,3-propanetriol (glycerol) with 2-hexyldecanoic acid in the presence of an acid catalyst . The reaction conditions usually involve heating the mixture to facilitate esterification, resulting in the formation of the desired product . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities and may involve continuous processing techniques to improve efficiency .
Analyse Des Réactions Chimiques
1,2,3-Propanetriyl tris(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Substitution: The ester groups in 1,2,3-Propanetriyl tris(2-hexyldecanoate) can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3-Propanetriyl tris(2-hexyldecanoate) has several scientific research applications:
Biology: Research in biology may utilize this compound to study its effects on cell membranes and other biological structures.
Medicine: While not commonly used in medicine, its derivatives may be explored for potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetriyl tris(2-hexyldecanoate) primarily involves its role as a plasticizer. By integrating into polymer matrices, it increases the flexibility and flowability of the material. This is achieved through the reduction of intermolecular forces between polymer chains, allowing them to move more freely . The molecular targets and pathways involved are related to the physical interactions between the compound and the polymer chains .
Comparaison Avec Des Composés Similaires
1,2,3-Propanetriyl tris(2-hexyldecanoate) can be compared with other similar compounds, such as:
Glycerol triacetate: Another ester of glycerol, but with acetic acid. It is used as a plasticizer and solvent.
Glycerol tripropionate: Similar to glycerol triacetate but with propionic acid. It is also used as a plasticizer.
Glycerol tristearate: An ester of glycerol with stearic acid, used in food and cosmetics.
The uniqueness of 1,2,3-Propanetriyl tris(2-hexyldecanoate) lies in its specific ester groups, which provide distinct properties such as a higher melting point and enhanced flexibility compared to other glycerol esters .
Propriétés
Numéro CAS |
68238-91-5 |
|---|---|
Formule moléculaire |
C51H98O6 |
Poids moléculaire |
807.3 g/mol |
Nom IUPAC |
2,3-bis(2-hexyldecanoyloxy)propyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H98O6/c1-7-13-19-25-28-34-39-45(37-31-22-16-10-4)49(52)55-43-48(57-51(54)47(41-33-24-18-12-6)42-36-30-27-21-15-9-3)44-56-50(53)46(38-32-23-17-11-5)40-35-29-26-20-14-8-2/h45-48H,7-44H2,1-6H3 |
Clé InChI |
BXDHVEPMDVSCOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCC(COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



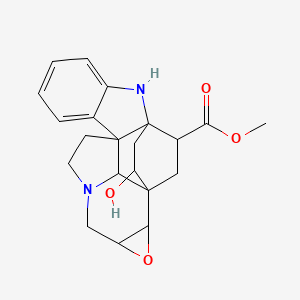
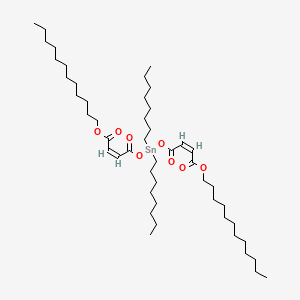
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
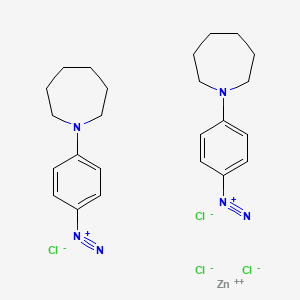

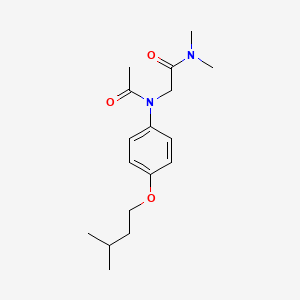

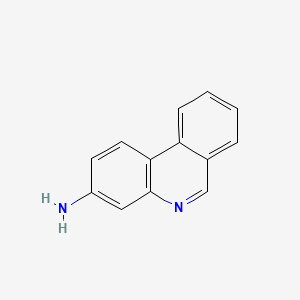
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)

